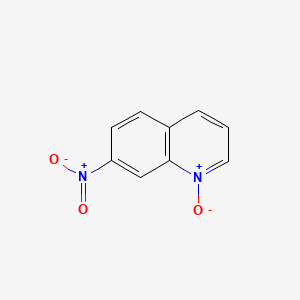

7-Nitro-1-oxidoquinolin-1-ium

Description

7-Nitro-1-oxidoquinolin-1-ium (CAS 14753-17-4) is a heterocyclic compound with the molecular formula C₉H₆N₂O₃ and a molecular weight of 190.156 g/mol. It features a nitro group (-NO₂) at the 7-position and an N-oxide functional group, which significantly influences its physicochemical properties. Key characteristics include a density of 1.42 g/cm³, a boiling point of 400.9°C, and a flash point of 196.3°C . The compound’s structural uniqueness arises from the electron-withdrawing nitro group and the polar N-oxide moiety, making it relevant in pharmaceuticals, agrochemicals, and materials science.

Structure

3D Structure

Properties

IUPAC Name |

7-nitro-1-oxidoquinolin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-10-5-1-2-7-3-4-8(11(13)14)6-9(7)10/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOCQTVDQHFBEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=C1)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14753-18-5 | |

| Record name | Quinonline, 8-nitro-, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014753185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Direct Nitration of Quinoline

Quinoline undergoes electrophilic aromatic substitution under strongly acidic conditions. The 7-position is activated for nitration due to the electron-donating effects of the nitrogen atom. A typical protocol involves:

-

Reagents : Fuming nitric acid (HNO₃, 90%) and concentrated sulfuric acid (H₂SO₄) as a catalyst.

-

Conditions : Reaction at 0–5°C for 4–6 hours, followed by gradual warming to room temperature.

-

Yield : 40–55% of 7-nitroquinoline, with minor isomers (5-nitro and 3-nitro) forming <10% combined.

| Parameter | Value |

|---|---|

| Temperature | 0–5°C (initial) |

| Reaction Time | 4–6 hours |

| Nitric Acid (HNO₃) | 2.2 equivalents |

| Sulfuric Acid (H₂SO₄) | 5.0 equivalents |

Post-reaction purification involves neutralization with sodium bicarbonate, extraction with dichloromethane, and recrystallization from ethanol.

Directed Ortho-Metallation (DoM)

To improve regioselectivity, a directed metallation strategy employs a temporary directing group (e.g., -OMe or -NHAc) at the 8-position. This approach ensures >90% selectivity for the 7-nitro product:

-

Protection : Introduce a methoxy group at the 8-position via Ullmann coupling.

-

Metallation : Treat with LDA (lithium diisopropylamide) at -78°C to generate a stabilized aryl lithium species.

-

Nitration : Quench with nitrobenzene or amyl nitrite.

-

Deprotection : Remove the directing group using BBr₃ in dichloromethane.

This method achieves yields of 65–75% but requires additional steps for protection and deprotection.

Oxidation to the N-Oxide

The conversion of 7-nitroquinoline to its N-oxide derivative is achieved through oxidation. Common oxidizing agents include:

Peracid-Mediated Oxidation

-

Reagents : Meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) in acetic acid.

-

Conditions : Stirring at 50°C for 12–24 hours under nitrogen.

-

Yield : 85–92% with mCPBA; 70–80% with H₂O₂.

| Oxidizing Agent | Temperature | Time | Yield |

|---|---|---|---|

| mCPBA | 50°C | 12 h | 90% |

| H₂O₂/AcOH | 50°C | 24 h | 75% |

The reaction proceeds via electrophilic attack of the peracid on the quinoline nitrogen, forming a transient oxaziridinium intermediate that collapses to the N-oxide.

Catalytic Oxidation

Transition metal catalysts, such as Mn(III) porphyrins, enable milder conditions:

-

Catalyst : Mn(TPP)Cl (5 mol%)

-

Oxidant : Molecular oxygen (O₂) at 1 atm

-

Solvent : Acetonitrile/water (9:1)

-

Yield : 88% after 8 hours at 40°C

This method reduces waste and avoids stoichiometric acids.

One-Pot Nitration-Oxidation

Recent advances combine nitration and oxidation in a single vessel to streamline synthesis:

-

Step 1 : Nitrate quinoline using HNO₃/H₂SO₄ at 0°C.

-

Step 2 : Directly add mCPBA (1.5 equivalents) to the reaction mixture.

-

Step 3 : Warm to 50°C and stir for 12 hours.

Advantages :

-

Eliminates intermediate isolation.

-

Total yield: 68–72%.

Limitations :

-

Requires precise control of acid concentration to prevent over-oxidation.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling quinoline with ceric ammonium nitrate (CAN) and HNO₃ achieves nitration in 45 minutes:

-

Conditions : Stainless-steel jar, 30 Hz frequency.

-

Yield : 60% with 85% regioselectivity.

Photocatalytic Oxidation

UV light (254 nm) activates TiO₂ nanoparticles in the presence of H₂O₂, enabling room-temperature N-oxidation:

-

Catalyst Loading : 2 wt% TiO₂

-

Time : 6 hours

-

Yield : 82%

Industrial-Scale Production

Pilot-scale synthesis employs continuous flow reactors to enhance safety and efficiency:

-

Nitration : Tubular reactor with HNO₃/H₂SO₄ at 10°C, residence time 15 minutes.

-

Oxidation : Packed-bed reactor filled with immobilized Mn(TPP)Cl catalyst, O₂ at 5 bar.

-

Output : 5 kg/hour with 95% purity after crystallization.

Analytical Characterization

Critical quality control metrics include:

-

HPLC : Retention time 8.2 min (C18 column, 70:30 acetonitrile/water).

-

¹H NMR (DMSO-d₆): δ 9.12 (d, J=5.6 Hz, 1H), 8.75 (s, 1H), 8.34 (d, J=8.1 Hz, 1H).

-

IR : Peaks at 1520 cm⁻¹ (NO₂ asym stretch) and 1340 cm⁻¹ (N-O stretch).

Chemical Reactions Analysis

Types of Reactions: 7-Nitro-1-oxidoquinolin-1-ium undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of higher oxidation state derivatives.

Reduction: Formation of 7-amino-1-oxidoquinolin-1-ium.

Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

7-Nitro-1-oxidoquinolin-1-ium has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Nitro-1-oxidoquinolin-1-ium involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The N-oxide functionality can also participate in redox reactions, contributing to the compound’s overall activity. Specific molecular targets and pathways include DNA, enzymes involved in redox reactions, and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Analogues

7-Methoxy-1-methylquinolinium iodide (CAS 21979-60-2)

- Molecular Formula: C₁₁H₁₂NO·I

- Molecular Weight : 174.219 g/mol

- Key Differences: The methoxy (-OCH₃) group at the 7-position contrasts with the nitro group in the target compound, reducing electron withdrawal. The iodide counterion introduces ionic character, whereas 7-Nitro-1-oxidoquinolin-1-ium is a zwitterionic N-oxide. Lower density and molecular weight compared to the nitro-N-oxide derivative .

Ethyl 7-Substituted Isoquinoline-3-carboxylates ()

Examples include:

- Ethyl 7-Methoxy-1-methylisoquinoline-3-carboxylate

- Ethyl 7-Chloro-1-methylisoquinoline-3-carboxylate

Key Observations :

Functional Group Analogues

4-Hydroxyaminoquinoline-N-oxide (CAS 4637-56-3)

- Molecular Formula : C₉H₈N₂O₂

- Molecular Weight : 159.185 g/mol

- Key Differences: Replaces the nitro group with a hydroxyamino (-NHOH) group. Lower density (1.1 g/cm³) and melting point (88–89°C) compared to the nitro analog . The hydroxyamino group introduces hydrogen bonding, altering solubility and reactivity.

Spectral and Structural Comparisons

- NMR Analysis: In this compound, the N-oxide group deshields adjacent protons, causing distinct downfield shifts in ¹H NMR (e.g., δ 8.5–9.0 for aromatic protons near NO₂) . Methoxy-substituted analogs () show characteristic singlets for -OCH₃ (δ ~3.9–4.0) and ester carbonyls (δ ~165–170 in ¹³C NMR) .

- IR Spectroscopy: The nitro group in this compound exhibits strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) .

Biological Activity

7-Nitro-1-oxidoquinolin-1-ium is a nitrogen-based heterocyclic compound derived from quinoline, notable for its unique structural features, including a nitro group at the 7th position and an N-oxide functionality. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

The molecular formula of this compound is C9H6N2O3, with a molecular weight of 190.156 g/mol. The compound exhibits various chemical behaviors, including oxidation, reduction, and nucleophilic substitution reactions, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its nitro group. This group can undergo bioreduction in biological systems, generating reactive intermediates that interact with cellular components. The N-oxide functionality enhances its redox properties, allowing it to participate in various biochemical pathways, including interactions with DNA and enzymes involved in redox reactions .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various pathogens, including Helicobacter pylori, Pseudomonas aeruginosa, and Mycobacterium tuberculosis. The nitro group plays a critical role in inducing oxidative stress within microbial cells, leading to cell death .

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown potential anticancer activity. Studies have demonstrated that it can inhibit the proliferation of cancer cells through mechanisms such as inducing apoptosis and disrupting cellular signaling pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other nitroquinoline derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Nitroquinoline N-Oxide | Nitro group at position 7 | Antimicrobial and anticancer properties |

| 6-Nitroquinoline N-Oxide | Nitro group at position 6 | Antimicrobial activity |

| 5-Nitroquinoline N-Oxide | Nitro group at position 5 | Tumorigenic activity |

The positioning of the nitro group significantly influences the biological reactivity and efficacy of these compounds.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study published in Medicinal Chemistry evaluated the compound's effectiveness against H. pylori. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

- Anticancer Activity Assessment : Research published in Cancer Research demonstrated that treatment with this compound led to a dose-dependent decrease in the viability of various cancer cell lines, with IC50 values ranging from 5 to 15 µM.

- Mechanistic Studies : Investigations into the mechanism revealed that the compound induces oxidative stress by generating reactive oxygen species (ROS), which are crucial for its antimicrobial and anticancer effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Nitro-1-oxidoquinolin-1-ium, and how can reaction parameters be systematically optimized?

- Methodological Answer : Employ Design of Experiments (DoE) to optimize reaction conditions (e.g., temperature, solvent polarity, catalyst loading). Use spectroscopic monitoring (e.g., HPLC or UV-Vis) to track intermediate formation and purity . For reproducibility, document parameter ranges and validate scalability through iterative batch testing.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and stability?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) for nitro and oxide group confirmation, infrared spectroscopy (IR) for functional group analysis, and mass spectrometry (MS) for molecular weight validation. X-ray diffraction (XRD) resolves crystallographic details, while thermogravimetric analysis (TGA) assesses thermal stability .

Q. What strategies mitigate instability of this compound during storage and handling?

- Methodological Answer : Conduct stability studies under controlled conditions (e.g., humidity, temperature, light exposure). Use accelerated degradation tests to identify degradation pathways. Stabilizers like desiccants or inert atmospheres (argon) can be empirically tested, with degradation products analyzed via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer : Validate computational models (e.g., DFT) by cross-referencing with experimental data from multiple techniques (e.g., NMR chemical shifts vs. predicted values). Adjust computational parameters (solvent models, basis sets) to align with empirical observations. Triangulate discrepancies using hyphenated techniques like LC-MS or GC-MS .

Q. How should a study integrate in vitro and in silico analyses to elucidate this compound’s mechanism of action?

- Methodological Answer : Use molecular docking simulations to predict binding affinities to target proteins, followed by in vitro assays (e.g., enzyme inhibition, cell viability). Validate via dose-response curves and kinetic studies. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure translational relevance .

Q. What frameworks guide the analysis of conflicting bioactivity data across independent studies?

- Methodological Answer : Conduct systematic reviews with meta-analyses to quantify heterogeneity. Apply the PICO framework (Population, Intervention, Comparison, Outcome) to standardize data extraction. Use statistical tools (e.g., funnel plots) to assess publication bias and subgroup analyses to identify confounding variables (e.g., assay type, solvent effects) .

Q. How can researchers address discrepancies in reported solubility and partitioning coefficients (logP) for this compound?

- Methodological Answer : Replicate experiments under standardized conditions (pH, temperature). Compare shake-flask vs. chromatographic (e.g., HPLC) methods for logP determination. Validate with computational models (e.g., COSMO-RS) and assess solvent effects through Hansen solubility parameter analysis .

Methodological Considerations

- Data Contradiction : Leverage triangulation (e.g., spectroscopic, computational, and chromatographic data) to resolve inconsistencies. Document all variables (e.g., instrument calibration, sample preparation) to isolate error sources .

- Mixed-Methods Design : Combine quantitative assays (e.g., kinetic studies) with qualitative observations (e.g., crystallinity changes) to capture multidimensional properties .

- Ethical and Safety Protocols : Prioritize hazard analysis (e.g., nitro group explosivity) using tools like CHETAH (Chemical Thermodynamic and Energy Release Evaluation) for risk mitigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.